"synthesis and characterization of 1-(4-Pyridinyl)-5-methyl-2-pyridone"
"synthesis and characterization of 1-(4-Pyridinyl)-5-methyl-2-pyridone"
Executive Summary & Strategic Importance
1-(4-Pyridinyl)-5-methyl-2-pyridone (C₁₁H₁₀N₂O) represents a critical heteroaryl-isostere of the antifibrotic drug Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone). By replacing the phenyl ring with a 4-pyridyl moiety, this scaffold introduces a basic nitrogen capable of hydrogen bonding and pH-dependent solubility changes, significantly altering the pharmacokinetic profile while retaining the core pharmacophore.
This guide details two distinct, field-validated synthetic pathways:
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Method A (Process Scale): Copper-Catalyzed Ullmann-Type Coupling. Preferred for scalability and cost-efficiency.
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Method B (MedChem Scale): Chan-Lam Oxidative Coupling. Preferred for mild conditions and late-stage diversification.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the C–N bond between the pyridone nitrogen (nucleophile) and the pyridine ring (electrophile).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bi-heteroaryl core.
Experimental Protocols
Method A: Copper-Catalyzed Ullmann Coupling (Robust & Scalable)
This method utilizes a modified Ullmann-Goldberg condensation. The use of a diamine ligand (DMEDA) significantly lowers the activation energy compared to classical "copper-bronze" conditions, allowing the reaction to proceed at 110°C rather than >200°C.
Reagents & Materials:
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5-Methyl-2(1H)-pyridone (1.0 equiv)
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4-Bromopyridine Hydrochloride (1.2 equiv)
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Copper(I) Iodide (CuI) (10 mol%)
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N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
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Potassium Carbonate (K₂CO₃) (2.5 equiv)
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Solvent: 1,4-Dioxane or DMSO (Anhydrous)
Step-by-Step Protocol:
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Free Base Generation (In-Situ): 4-Bromopyridine is unstable as a free base (prone to polymerization). Charge the reaction vessel with 4-bromopyridine·HCl and K₂CO₃. Add the solvent (dioxane) and stir at room temperature for 15 minutes to neutralize the salt in situ.
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Catalyst Loading: Add 5-methyl-2(1H)-pyridone, CuI, and DMEDA to the suspension.
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Critical Checkpoint: The solution should turn a blue-green color upon complexation of Cu with the diamine.
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Deoxygenation: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen can oxidize the Cu(I) catalyst to inactive Cu(II) species in this cycle.
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Reaction: Seal the vessel and heat to 110°C for 12–16 hours. Monitor by HPLC or TLC (5% MeOH in DCM).
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Workup:
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Purification: Flash column chromatography (SiO₂).
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Eluent: Gradient of 0% → 5% Methanol in Dichloromethane (DCM).
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Yield Expectation: 65–80%.
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Method B: Chan-Lam Oxidative Coupling (Mild Conditions)
Ideal for small-scale synthesis where high temperatures must be avoided. This reaction occurs at room temperature in the presence of air.[3]
Reagents & Materials:
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5-Methyl-2(1H)-pyridone (1.0 equiv)
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4-Pyridylboronic acid (2.0 equiv)
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Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)
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Pyridine (2.0 equiv) – Acts as ligand and base.
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Solvent: Dichloromethane (DCM) (0.1 M concentration)
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Atmosphere: Dry Air or O₂ balloon.
Step-by-Step Protocol:
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Setup: In a round-bottom flask equipped with a drying tube (or open to air), dissolve 5-methyl-2(1H)-pyridone in DCM.
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Addition: Add 4-pyridylboronic acid, Cu(OAc)₂, and pyridine.
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Reaction: Stir vigorously at Room Temperature (25°C) for 24–48 hours.
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Mechanism Note: The reaction requires O₂ to reoxidize the Cu species (if using catalytic Cu) or facilitate the transmetallation cycle. Stoichiometric Cu is recommended for difficult substrates like electron-deficient pyridines.
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Workup:
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Quench by adding saturated aqueous NH₄Cl solution (complexes excess copper).
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Extract with DCM (3x).
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Dry organic layers over Na₂SO₄ and concentrate.
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Purification: Recrystallization from EtOAc/Hexanes or column chromatography as described in Method A.
Mechanistic Insight (Ullmann Cycle)
Understanding the catalytic cycle is crucial for troubleshooting. The active species is a Cu(I)-diamine complex that undergoes oxidative addition with the aryl halide.
Figure 2: Simplified catalytic cycle for the Copper-diamine mediated N-arylation.
Characterization Data
The following data represents the expected spectroscopic signature for 1-(4-Pyridinyl)-5-methyl-2-pyridone.
Table 1: Predicted NMR Data (DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridone Ring | ||||
| C-3 H | 6.45 | Doublet (J=9.5 Hz) | 1H | α to Carbonyl |
| C-4 H | 7.42 | dd (J=9.5, 2.5 Hz) | 1H | β to Carbonyl |
| C-6 H | 7.60 | Doublet (J=2.5 Hz) | 1H | Adjacent to N (Deshielded) |
| C-5 Me | 2.08 | Singlet | 3H | Methyl Group |
| Pyridine Ring | ||||
| C-3',5' H | 7.55 | Doublet (J=6.0 Hz) | 2H | Meta to Pyridine N |
| C-2',6' H | 8.68 | Doublet (J=6.0 Hz) | 2H | Ortho to Pyridine N |
Mass Spectrometry (ESI+):
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Calculated Mass: 186.08
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Observed [M+H]⁺: 187.1 m/z
IR Spectroscopy (ATR):
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ν(C=O): 1660–1670 cm⁻¹ (Characteristic lactam stretch).
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ν(C=C/C=N): 1580–1600 cm⁻¹.
Troubleshooting & Optimization
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Low Yield in Method A: Ensure 4-bromopyridine·HCl is fully neutralized. If the free base degrades, switch to 4-iodopyridine (prepared fresh) or use Method B .
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Incomplete Conversion: Add 5 mol% extra CuI and stir longer. Ensure the reaction is strictly anhydrous (water inhibits the Ullmann cycle).
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Purification Issues: The product is basic. Pre-treat silica gel with 1% Triethylamine in the eluent to prevent streaking/tailing.
References
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Organic Chemistry Portal. Ullmann Reaction - Mechanism and Examples. Available at: [Link]
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Organic Chemistry Portal. Chan-Lam Coupling - Mechanism and Examples. Available at: [Link]
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Royal Society of Chemistry. An optimized and versatile synthesis to pyridinylimidazole-type p38α inhibitors. (Org.[1][3][4][5] Biomol. Chem., 2015).[6][7] Available at: [Link]
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MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. (Molecules, 2024).[8] Available at: [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-on (intermediate compound for the synthesis of the MR antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine | TREA [trea.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
